5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride
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Overview
Description
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenol group, a fluorine atom, and multiple heterocyclic rings, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride involves multiple steps, including the formation of the indazole and imidazopyridine rings. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of these complex structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazopyridine ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the imidazopyridine ring can yield various reduced derivatives .
Scientific Research Applications
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole and imidazopyridine derivatives, such as:
- 5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol
- 5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;monohydrochloride .
Uniqueness
What sets 5-ethyl-2
Properties
Molecular Formula |
C21H30Cl2FN5O |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride |
InChI |
InChI=1S/C21H28FN5O.2ClH/c1-2-11-8-19(28)15(22)9-14(11)12-3-4-13-17(7-12)26-27-20(13)21-24-16-5-6-23-10-18(16)25-21;;/h8-9,12-13,17,20,23,26-28H,2-7,10H2,1H3,(H,24,25);2*1H |
InChI Key |
XZBXQYYJCJBWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C2CCC3C(C2)NNC3C4=NC5=C(N4)CNCC5)F)O.Cl.Cl |
Origin of Product |
United States |
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